1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a methoxy group at the 6th position and a methyl group at the 3rd position, along with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- can be oxidized to form 6-methoxy-3-methyl-1-naphthaldehyde.
Reduction: Reduction of the ketone group yields 6-methoxy-3-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of dyes, fragrances, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1-tetralone: Similar structure but lacks the methyl group at the 3rd position.
3-methyl-1-tetralone: Similar structure but lacks the methoxy group at the 6th position.
1-tetralone: The parent compound without any substituents.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to unique interactions in chemical and biological systems.
Properties
IUPAC Name |
6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUGVXGVPRCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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